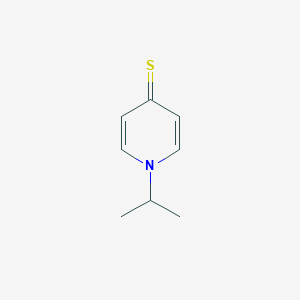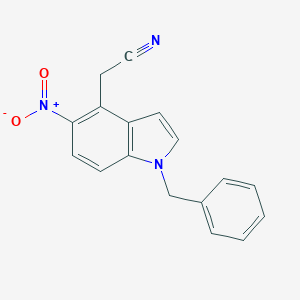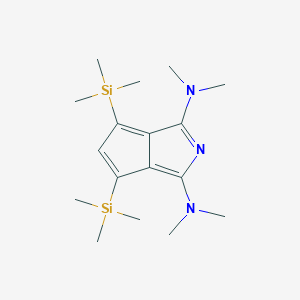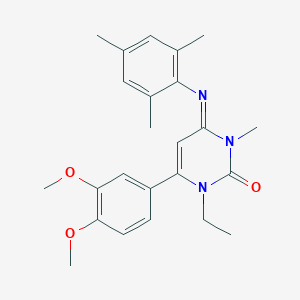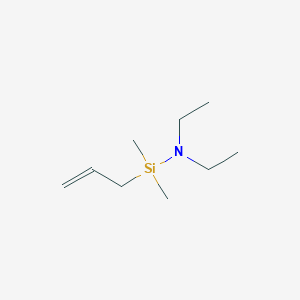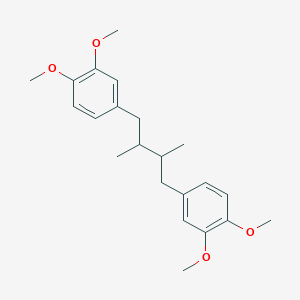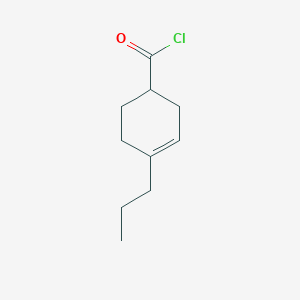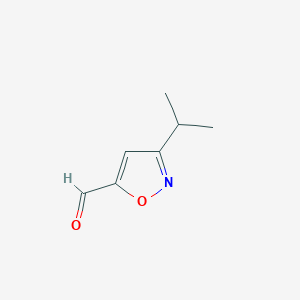
3-Isopropylisoxazole-5-carbaldehyde
Overview
Description
3-Isopropylisoxazole-5-carbaldehyde (IPIC) is a synthetic chemical compound that has been extensively studied for its various applications in the scientific and medical fields. IPIC is a versatile compound that has been used in various laboratory experiments, as well as in the synthesis of other compounds. IPIC has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Stability : A study conducted by L'abbé et al. (1993) explored the synthesis and thermolysis of 5-azidooxazole-4-carbaldehydes, which are related to 3-Isopropylisoxazole-5-carbaldehyde. They discovered these compounds to be unstable in solution at room temperature, leading to interesting decomposition pathways, including the Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993).
Molecular Rearrangements : Another study by L'abbé et al. (1990) investigated the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be synthesized using derivatives of this compound. The study provided insights into the equilibrium positions of these isomers and their dependence on the electronic properties of substituents (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Efficient Synthesis of Triazole Derivatives : Journet et al. (2001) developed a method for synthesizing various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a mild and safe process. This process involved reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, relevant to this compound derivatives (Journet, Cai, Kowal, & Larsen, 2001).
Synthesis and Antimicrobial Activity : Balaswamy et al. (2012) reported the synthesis of new benzoxazole derivatives starting from methyl 2-substituted benzoxazole-5-carboxylate, which includes the formation of benzoxazole-5-carbaldehyde derivatives. These compounds were screened for antimicrobial activity, suggesting potential biomedical applications (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : Jachak et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridine derivatives via Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones. This research is relevant due to the structural similarities with this compound (Jachak, Avhale, Tantak, Toche, Reidlinger, & Stadlbauer, 2005).
Antimicrobial Activities of Triazole Derivatives : Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The synthesis and functionalization of these triazole derivatives have implications for the utilization of this compound in similar contexts (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Future Directions
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their diverse chemical structure .
Mode of Action
It’s known that isoxazoles can interact with their targets in various ways, depending on their chemical structure .
Biochemical Pathways
Isoxazoles, in general, are involved in a wide range of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUXNKNVGYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



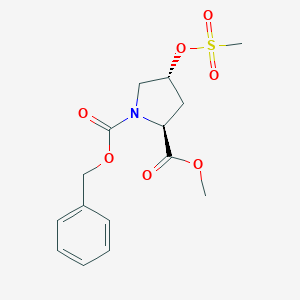
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)



